molecular formula C17H18FN5O2S B2412321 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 1040666-89-4

2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2412321
CAS RN: 1040666-89-4
M. Wt: 375.42
InChI Key: YGCQJOTTZSOKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a tert-butylthio group, and a fluorophenyl group . It’s worth noting that this compound is intended for research use only and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazolo[4,3-b]pyridazine ring is a key structural feature, and the compound also contains a tert-butylthio group and a fluorophenyl group .

Scientific Research Applications

Antiviral Activity

Compounds related to 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide have demonstrated promising antiviral properties. For instance, certain derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown notable activity against hepatitis A virus, indicating potential applications in treating viral infections (Shamroukh & Ali, 2008).

Synthesis and Structural Studies

Various synthesis and structural studies of related triazolo[4,3-b]pyridazine compounds have been conducted, contributing to the understanding of their chemical properties and potential applications in drug design. For example, a study on the synthesis of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines provided insights into the structural aspects of these compounds, which can be crucial for their application in medicinal chemistry (Aggarwal et al., 2019).

Anticancer Properties

Some derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been investigated for their anticancer properties. For example, certain compounds have shown the ability to inhibit the proliferation of cancer cells, indicating potential therapeutic applications in oncology (Ilić et al., 2011).

Potential Cardiovascular Applications

Compounds structurally similar to this compound have shown potential in cardiovascular applications. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidines fused to pyridazine displayed coronary vasodilating and antihypertensive activities, suggesting possible use in treating cardiovascular diseases (Sato et al., 1980).

Safety and Hazards

As this compound is intended for research use only, it should be handled with appropriate safety precautions. It is not intended for human or veterinary use.

Future Directions

Compounds with similar structures have been the subject of ongoing research due to their diverse pharmacological activities . Future research could explore the potential applications of this compound in various fields, including medicine and pharmacology.

properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2S/c1-17(2,3)26-15-9-8-13-20-22(16(25)23(13)21-15)10-14(24)19-12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCQJOTTZSOKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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